2H-Pyran-2-one, 5,6-dihydro-4-methyl-

Catalog No.
S599887
CAS No.
2381-87-5
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
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2H-Pyran-2-one, 5,6-dihydro-4-methyl-

CAS Number

2381-87-5

Product Name

2H-Pyran-2-one, 5,6-dihydro-4-methyl-

IUPAC Name

4-methyl-2,3-dihydropyran-6-one

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-5-2-3-8-6(7)4-5/h4H,2-3H2,1H3

InChI Key

RPEASMBMVIKUTH-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OCC1

Synonyms

2,3-anhydromevalonic acid

Canonical SMILES

CC1=CC(=O)OCC1

2H-Pyran-2-one, 5,6-dihydro-4-methyl- is a heterocyclic organic compound belonging to the pyran family. Its molecular formula is C6H8O3C_6H_8O_3 with a molecular weight of approximately 128.13 g/mol. This compound features a dihydropyran structure with a methyl group at the 4-position and is characterized by its unique chemical properties and reactivity. It is also known by various synonyms, including 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one and (±)-Gerberin aglycone .

Synthesis:

H-Pyran-2-one, 5,6-dihydro-4-methyl- (also known as 4-methyl-5,6-dihydro-2H-pyran-2-one or 2,3-anhydromevalonic acid δ-lactone) can be synthesized through various methods, including:

  • Cyclization of levulinic acid with Lewis acids .
  • Oxidation of 4-methyl-5,6-dihydro-2H-pyran with various oxidants .
  • Decarboxylation of 2,3-dimethylsuccinic acid .

These syntheses offer researchers diverse routes to obtain this compound for further investigation.

Potential Biological Activities:

Research suggests that 2H-Pyran-2-one, 5,6-dihydro-4-methyl- may possess various biological activities, although further studies are needed for conclusive evidence. Some potential applications include:

  • Antimicrobial activity: Studies have shown that the compound exhibits activity against some bacterial and fungal strains .
  • Anticancer properties: Initial in vitro studies suggest potential antitumor effects, but further research is necessary to elucidate the mechanisms and potential therapeutic applications .

Precursor for other molecules:

H-Pyran-2-one, 5,6-dihydro-4-methyl- can serve as a valuable building block for the synthesis of more complex molecules due to its reactive nature. Researchers have utilized it in the preparation of various compounds, including:

  • Heterocyclic scaffolds: These scaffolds are important in drug discovery due to their prevalence in many biologically active molecules .
  • Natural product derivatives: The compound can be employed to synthesize analogs of natural products with potential therapeutic applications .

The chemical behavior of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- includes several notable reactions:

  • Nucleophilic Addition: The compound can undergo nucleophilic addition reactions, particularly with Grignard reagents, leading to the formation of various derivatives .
  • Cyclization Reactions: It participates in cyclization processes to form spiroheterocycles and other complex structures .
  • Oxidation and Reduction: The hydroxyl group can be oxidized or reduced under specific conditions, altering the compound's reactivity and functionality.

Research indicates that 2H-Pyran-2-one, 5,6-dihydro-4-methyl- exhibits various biological activities. It has been noted for its potential antimicrobial properties and may interact with metabolic pathways involving enzymes and cofactors. Additionally, its derivatives have shown promise in agricultural applications as insecticides due to their biological efficacy against pests .

Several methods exist for synthesizing 2H-Pyran-2-one, 5,6-dihydro-4-methyl-. Common approaches include:

  • Conjugate Addition: Utilizing chiral phosphine-copper iodide catalysts to facilitate enantioselective conjugate additions of Grignard reagents to related pyranones .
  • Cyclization of Precursors: Starting from simpler organic compounds that undergo cyclization reactions to yield the desired pyran structure.
  • Chemical Modifications: Modifying existing pyran derivatives through various

The applications of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- span multiple fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agriculture: The compound is utilized in developing insecticidal formulations due to its effectiveness against agricultural pests .
  • Material Science: Its derivatives are explored for use in polymers and other materials due to their unique structural properties.

Studies on the interactions of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- reveal its involvement in various metabolic pathways. It interacts with specific enzymes that facilitate its metabolism and can affect biological systems through these interactions. Such studies are crucial for understanding its potential therapeutic applications and safety profiles.

Several compounds share structural similarities with 2H-Pyran-2-one, 5,6-dihydro-4-methyl-. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
5-Hydroxy-2H-pyran-2-oneC5H6O3Contains a hydroxyl group at position 5
4-MethylcoumarinC10H10O2Exhibits fluorescence; used in perfumes
3-HydroxychromoneC9H8O3Known for antioxidant properties

Uniqueness of 2H-Pyran-2-one, 5,6-dihydro-4-methyl-

What distinguishes 2H-Pyran-2-one, 5,6-dihydro-4-methyl- from these similar compounds is its specific combination of functional groups and its unique reactivity profile. Its ability to participate in diverse

While specific details about the compound’s discovery are limited, its structural and functional relationship to mevalonic acid—a critical precursor in terpene biosynthesis—provides historical context. Mevalonic acid exists in equilibrium with its lactone form, mevalonolactone, which shares a similar lactone moiety. Early studies on mevalonic acid derivatives, including lactones, likely laid the groundwork for characterizing 2H-pyran-2-one, 5,6-dihydro-4-methyl-. For instance, the incorporation of mevalonic acid lactone into polyisoprenes was demonstrated in the 1950s, highlighting the biological relevance of lactones in metabolic pathways.

Significance in Heterocyclic Chemistry

This compound holds prominence as a versatile building block in synthetic organic chemistry. Its dihydropyranone core enables participation in cycloaddition reactions, such as Diels-Alder reactions, to form bicyclic lactones. Additionally, its lactone ring can undergo ring-opening reactions, facilitating functionalization at specific positions. These properties make it valuable for constructing complex heterocycles, including pyridoindole scaffolds and polycyclic systems.

Classification within Pyranone Derivatives

2H-Pyran-2-one, 5,6-dihydro-4-methyl- belongs to the pyranone family, which includes cyclic esters with a six-membered ring. Unlike simple pyranones (e.g., coumarin or maltol), this compound features a partially saturated ring (dihydro) and a methyl substituent. The classification hierarchy is as follows:

CategorySubcategoryKey Features
HeterocyclesPyranonesOxygen-containing six-membered rings
PyranonesDihydropyranonesPartially saturated rings with double bonds
Dihydropyranones4-Methyl derivativesMethyl group at the 4-position

Overview of Research Significance

Research on this compound spans synthetic chemistry, biosynthesis, and materials science:

  • Synthetic Applications: Used to synthesize spiroheterocycles, insecticidal heterolignans, and cyclized aminoanilino lactones.
  • Biosynthesis: Linked to polyketide synthases (PKSs) in bacteria and fungi, which produce α-pyrones through Claisen-like condensations.
  • Materials Science: Explored in drug delivery systems, such as ultra-fine droplet formulations for enhanced bioavailability.

IUPAC Nomenclature and Systematic Naming

The compound 2H-Pyran-2-one, 5,6-dihydro-4-methyl- follows the International Union of Pure and Applied Chemistry naming conventions for heterocyclic lactones [2]. The systematic IUPAC name for this compound is 4-methyl-5,6-dihydro-2H-pyran-2-one [9] [10]. This nomenclature reflects the compound's structural features: a six-membered heterocyclic ring containing one oxygen atom, with partial saturation at positions 5 and 6, a methyl substituent at position 4, and a lactone functional group at position 2 [3].

The naming follows the established protocol for pyran derivatives, where the prefix "2H" indicates the position of the reduced hydrogen atom in the ring system [15]. The "5,6-dihydro" designation specifies that the double bond between carbons 5 and 6 has been reduced to a single bond, creating a partially saturated ring structure [2]. The "4-methyl" component identifies the methyl group substitution at the fourth carbon position [11].

According to the NIST WebBook, the compound maintains the InChI identifier: 1S/C6H8O2/c1-5-2-3-8-6(7)4-5/h4H,2-3H2,1H3, which provides a unique structural representation in chemical databases [15]. The systematic naming approach ensures unambiguous identification across international chemical literature and databases [9].

Common Synonyms and Alternative Designations

Molecular Properties

PropertyValueSource
Molecular FormulaC6H8O2ChemSpider
Molecular Weight112.13 g/molPubChem
Exact Mass112.052 g/molPubChem
Density1.065 g/cm³ChemSrc
Boiling Point234.8°C at 760 mmHgChemSrc
Flash Point89.7°CChemSrc
Vapor Pressure0.0518 mmHg at 25°CLookChem

The molecular formula of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- is C₆H₈O₂, representing a heterocyclic lactone compound with a molecular weight of 112.13 g/mol [1] [2]. The exact mass has been precisely determined through high-resolution mass spectrometry to be 112.052429 Da, with an identical monoisotopic mass [1]. This compound belongs to the class of six-membered dihydropyranones, characterized by its partially saturated pyran ring system with a lactone functional group.

The elemental composition consists of six carbon atoms, eight hydrogen atoms, and two oxygen atoms, resulting in a heavy atom count of eight [1]. The compound exhibits no formal charge and exists as a single covalently-bonded unit with no isotope atoms present [1]. The molecular structure contains two hydrogen bond acceptors (the carbonyl oxygen and ether oxygen) but no hydrogen bond donors, reflecting its lactone nature [1].

PropertyValueSource
Molecular FormulaC₆H₈O₂ChemSpider, PubChem [1] [2]
Molecular Weight112.13 g/molChemSpider, PubChem [1] [2]
Exact Mass112.052429 DaChemSpider, PubChem [1]
Heavy Atom Count8PubChem [1]
Hydrogen Bond Acceptors2PubChem [1]
Hydrogen Bond Donors0PubChem [1]

Three-Dimensional Structural Configuration

The three-dimensional structure of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- features a six-membered heterocyclic ring containing one oxygen atom positioned at the number 1 position [1] [2]. The ring adopts a non-planar configuration due to the partial saturation at positions 5 and 6, which creates a dihydropyran framework [3].

The molecule exhibits an envelope conformation, characteristic of six-membered rings with reduced unsaturation . In this conformation, one of the methylene carbons (typically C-5 or C-6) deviates from the plane formed by the other ring atoms, creating a puckered structure [3]. Crystallographic studies of related dihydropyranone compounds have demonstrated that the pyran ring typically adopts a half-chair conformation with significant deviation of carbon atoms from the least-squares plane [3] [5].

The methyl substituent at position 4 occupies an equatorial-like position in the preferred conformer, minimizing steric interactions with neighboring atoms . The lactone carbonyl group at position 2 remains coplanar with the adjacent double bond, maintaining the α,β-unsaturated lactone conjugation system .

Bond Parameters and Molecular Geometry

The molecular geometry of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- is characterized by specific bond lengths and angles that reflect its heterocyclic lactone structure. The C=O bond length in the lactone carbonyl group typically measures approximately 1.22 Å, consistent with standard carbonyl bond parameters [5]. The C-O ester bond connecting the ring to the lactone oxygen exhibits a bond length of approximately 1.35 Å [5].

The endocyclic C-O bonds within the pyran ring system display characteristic ether bond lengths of approximately 1.43-1.46 Å [5]. The C=C double bond between positions 3 and 4 shows typical alkene bond parameters with a length of approximately 1.33 Å [5]. The C-C single bonds in the saturated portion of the ring (C5-C6) exhibit standard bond lengths of approximately 1.51 Å [5].

Bond angles within the ring system reflect the six-membered ring geometry, with endocyclic angles averaging approximately 120° for sp² carbons and 109° for sp³ carbons [5]. The lactone functionality introduces slight angular distortion due to the constraints of the five-membered lactone ring formed by the carbonyl group and adjacent carbons.

Bond TypeTypical Length (Å)Bond Angle (°)
C=O (lactone)1.22-
C-O (ester)1.35118-122
C-O (ether)1.43-1.46108-112
C=C1.33120-124
C-C (saturated)1.51109-112

Stereochemical Properties and Conformational Analysis

2H-Pyran-2-one, 5,6-dihydro-4-methyl- is an achiral molecule containing no stereogenic centers, resulting in the absence of optical isomers [1]. The compound exhibits conformational flexibility due to the partially saturated six-membered ring system, which can adopt multiple low-energy conformations [7].

Computational studies using density functional theory have revealed that the dihydropyran ring preferentially adopts envelope and half-chair conformations [8] [7]. The energy barrier for ring-flipping between these conformations is relatively low (approximately 25 kJ/mol), allowing for rapid interconversion at room temperature [7]. The methyl group at position 4 influences the conformational preference by favoring arrangements that minimize 1,3-diaxial interactions.

The α,β-unsaturated lactone system contributes to conformational stability through conjugation between the C=C double bond and the carbonyl group [9]. This conjugation restricts rotation around the C3-C4 bond and maintains planarity in this region of the molecule [9]. Nuclear magnetic resonance studies have confirmed the rapid exchange between conformers in solution, resulting in averaged spectroscopic signals [10].

Temperature-dependent conformational studies indicate that the compound exhibits increased conformational flexibility at elevated temperatures, with thermal energy sufficient to populate higher-energy conformational states [7]. The conformational behavior directly influences the molecule's reactivity patterns, particularly in cycloaddition reactions where specific conformations are required for optimal orbital overlap [8].

Crystal Structure Determination and Analysis

While specific crystal structure data for 2H-Pyran-2-one, 5,6-dihydro-4-methyl- is limited in the literature, related dihydropyranone compounds have been extensively studied using X-ray crystallography [3] [5] [11]. These structural studies provide valuable insights into the solid-state organization and intermolecular interactions of similar lactone systems.

Crystallographic analysis of analogous 5,6-dihydro-2H-pyran-2-one derivatives reveals that these molecules typically crystallize in monoclinic or orthorhombic space groups [3]. The crystal packing is often stabilized by hydrogen bonding interactions, particularly C-H···O contacts between methyl groups and carbonyl oxygens [3] [5]. In the solid state, molecules frequently arrange in sheets or chains connected through these weak intermolecular interactions.

The dihydropyran ring in the crystal structure maintains the envelope conformation observed in solution, with specific carbon atoms deviating from the ring plane by 0.5-0.7 Å [3]. Unit cell parameters for related compounds typically show cell dimensions in the range of a = 7-8 Å, b = 6-7 Å, and c = 12-15 Å, with β angles of approximately 95-105° for monoclinic systems [3].

Powder diffraction studies and computational crystal structure prediction methods have been employed to investigate the solid-state properties of dihydropyranone compounds [11]. These studies confirm that the preferred crystal packing arrangements optimize both van der Waals interactions and electrostatic contacts between molecules. The presence of the methyl substituent influences the crystal packing by creating additional hydrophobic interactions between adjacent molecules in the crystal lattice.

XLogP3

0.6

Other CAS

2381-87-5

Dates

Last modified: 08-15-2023

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